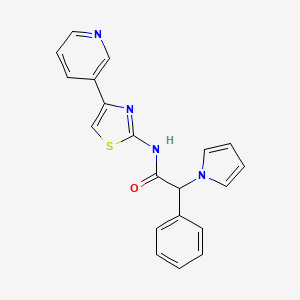

![molecular formula C10H19NO2S B2797065 Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate CAS No. 2172151-19-6](/img/structure/B2797065.png)

Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate” is a chemical compound with the CAS Number: 2172151-19-6 . Its IUPAC name is tert-butyl (3- (mercaptomethyl)cyclobutyl)carbamate . The molecular weight of this compound is 217.33 .

Molecular Structure Analysis

The InChI code for “Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate” is 1S/C10H19NO2S/c1-10 (2,3)13-9 (12)11-8-4-7 (5-8)6-14/h7-8,14H,4-6H2,1-3H3, (H,11,12) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis of Carbocyclic Analogues

Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role is crucial in achieving the desired substitution pattern on the cyclopentane ring, which is identical to that in β-2-deoxyribosylamine, demonstrating its significance in synthesizing nucleoside analogues with potential therapeutic applications (Ober et al., 2004).

Anti-Cancer Drug Intermediates

Another application involves its use as a key intermediate in the synthesis of anti-cancer drugs. By utilizing the Weinreb ketone synthesis method, researchers have been able to synthesize significant intermediates for anti-cancer drugs, highlighting its role in medicinal chemistry (Song Hao, 2011).

Atmospheric CO2 Fixation

Research has also explored the potential of tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate in atmospheric CO2 fixation. This process involves unsaturated amines under mild conditions, efficiently leading to cyclic carbamates. This innovative approach not only provides a method for capturing CO2 but also highlights the compound's utility in environmental applications (Takeda et al., 2012).

Synthesis of Stereoselective Compounds

Additionally, tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate has been used in the stereoselective synthesis of compounds, including six stereoisomers of 3, 4-diaminocyclohexane carboxamide. These stereoisomers serve as key intermediates for the synthesis of factor Xa inhibitors, showcasing the compound's importance in developing new pharmaceuticals (Xin Wang et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-7(5-8)6-14/h7-8,14H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHTYYPDRIIBAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Methyl-2-(thiophen-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2796986.png)

![N-(2-ethoxyphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2796990.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2796992.png)

![N-Methyl-N-[2-[1-(3-methylpyridin-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2796993.png)

![Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2796994.png)

![6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2796995.png)

![4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2796996.png)

![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2796997.png)

![3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole](/img/structure/B2797004.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2797005.png)